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molecular formula C8H5BrClN B066088 5-bromo-7-chloro-1H-indole CAS No. 180623-89-6

5-bromo-7-chloro-1H-indole

Cat. No. B066088
M. Wt: 230.49 g/mol
InChI Key: NBSOYBSYOOJMPE-UHFFFAOYSA-N
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Patent
US06228868B1

Procedure details

A mixture of Example 65B (0.120 g, 0.55 mmol) and salcomine (0.022 g, 0.06 mmol) in methanol (30 mL) was treated with oxygen over 18 hours and concentrated. The concentrate was purified by flash column chromatography on silica gel to provide 0.112 g of the desired product. MS (ESI(+)) m/z 232 (M+2) and 248 (M+NH4)+;
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
salcomine
Quantity
0.022 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([Cl:11])[CH:10]=1)[NH:7][CH2:6][CH2:5]2.O=O>CO.C1C=C(C=NCCN=CC2C([O-])=CC=CC=2)C([O-])=CC=1.[Co+2]>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([Cl:11])[CH:10]=1)[NH:7][CH:6]=[CH:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
BrC=1C=C2CCNC2=C(C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
salcomine
Quantity
0.022 g
Type
catalyst
Smiles
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CNC2=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.112 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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